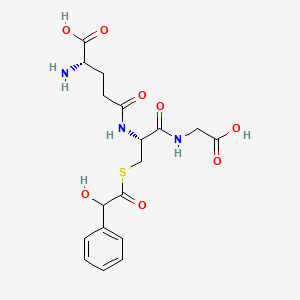
S-Mandelylglutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Mandelylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is formed through the conjugation of glutathione with mandelic acid, a type of alpha-hydroxy acid. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Mandelylglutathione can be synthesized through enzymatic reactions involving the enzyme glyoxalase I. The synthesis typically involves the reaction of phenylglyoxal with reduced glutathione. The reaction is carried out in an aqueous medium, and the product is purified using ion exchange chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route described above can be scaled up for industrial purposes. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
S-Mandelylglutathione undergoes various chemical reactions, including:
Oxidation: The thiol group in glutathione can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The hydroxyl group in the mandelic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of glutathione disulfide.
Reduction: Regeneration of the thiol form of glutathione.
Substitution: Formation of various substituted mandelylglutathione derivatives.
Scientific Research Applications
S-Mandelylglutathione has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of glutathione derivatives.
Biology: Investigated for its role in cellular detoxification processes.
Medicine: Explored for its potential antioxidant and anti-inflammatory properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of S-Mandelylglutathione involves its interaction with cellular thiol-disulfide exchange systems. The compound can modulate the redox state of cells by participating in oxidation-reduction reactions. It targets various molecular pathways involved in oxidative stress and detoxification processes .
Comparison with Similar Compounds
Similar Compounds
S-Lactoylglutathione: Formed from methylglyoxal and glutathione.
S-Glycolylglutathione: Formed from glyoxal and glutathione.
S-Glyceroylglutathione: Formed from hydroxypyruvaldehyde and glutathione.
Uniqueness
S-Mandelylglutathione is unique due to the presence of the mandelic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying specific biochemical pathways and developing targeted therapeutic agents.
Properties
CAS No. |
50409-83-1 |
|---|---|
Molecular Formula |
C18H23N3O8S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxy-2-phenylacetyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H23N3O8S/c19-11(17(27)28)6-7-13(22)21-12(16(26)20-8-14(23)24)9-30-18(29)15(25)10-4-2-1-3-5-10/h1-5,11-12,15,25H,6-9,19H2,(H,20,26)(H,21,22)(H,23,24)(H,27,28)/t11-,12-,15?/m0/s1 |
InChI Key |
YUKXYNWSJMQEBV-GYZKLXCISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















